molecular formula C18H25ClN2O B7928111 N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide

N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide

Cat. No.: B7928111
M. Wt: 320.9 g/mol
InChI Key: UMFLLXZDHWNLPC-UHFFFAOYSA-N
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Description

N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic organic compound with a complex structure that includes a cyclopropyl group, a benzyl group, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves multiple steps. One common method starts with the preparation of the cyclopropylamine derivative, which is then reacted with benzyl chloride to form the benzyl-cyclopropyl-amino intermediate. This intermediate is subsequently reacted with cyclohexylamine to form the cyclohexyl derivative. Finally, the chloroacetamide group is introduced through a reaction with chloroacetyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography are often employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide oxides
  • This compound amines
  • This compound alcohols

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and benzyl groups contribute to its stability and reactivity, while the chloroacetamide moiety allows for versatile chemical modifications.

Properties

IUPAC Name

N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O/c19-12-18(22)20-15-6-8-16(9-7-15)21(17-10-11-17)13-14-4-2-1-3-5-14/h1-5,15-17H,6-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFLLXZDHWNLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CCl)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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